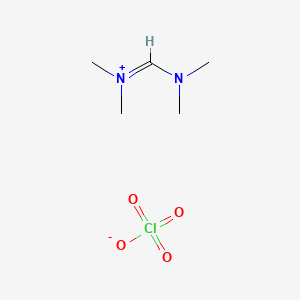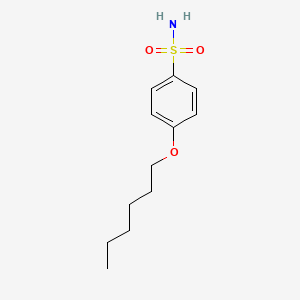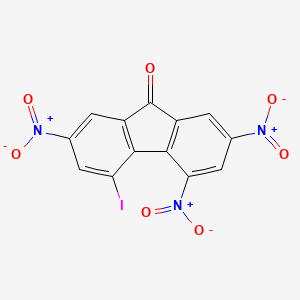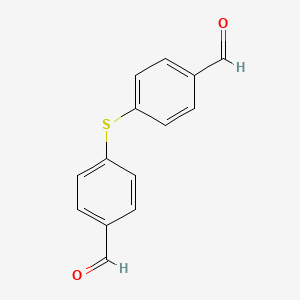
N-Cyclohexyl-2-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-2-oxobutanamide is an organic compound with the molecular formula C10H17NO2 It is a derivative of butanamide, where the amide nitrogen is substituted with a cyclohexyl group and the carbonyl group is located at the second position of the butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-2-oxobutanamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 2-oxobutanoic acid. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of an amide bond between the amine group of cyclohexylamine and the carboxyl group of 2-oxobutanoic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can optimize the reaction conditions, ensuring consistent product quality and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-2-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Cyclohexyl-2-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-2-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to the active site of enzymes or altering the conformation of receptors, thereby influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hexyl-2-oxobutanamide: Similar in structure but with a hexyl group instead of a cyclohexyl group.
N-Cyclohexyl-2-oxopropanamide: Similar but with a shorter carbon chain.
Uniqueness
N-Cyclohexyl-2-oxobutanamide is unique due to its specific structural features, such as the cyclohexyl group and the position of the carbonyl group
Propriétés
Numéro CAS |
5070-30-4 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
N-cyclohexyl-2-oxobutanamide |
InChI |
InChI=1S/C10H17NO2/c1-2-9(12)10(13)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,13) |
Clé InChI |
JTXQCDMMPPOHKC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)

![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
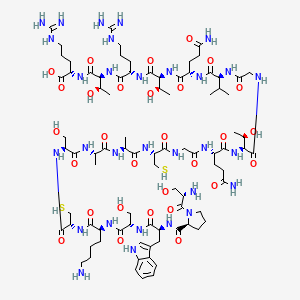
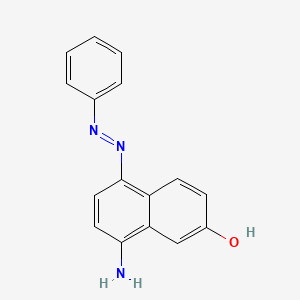
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)

